molecular formula C11H15N5O2 B5345976 N~1~-(7-HYDROXY-5-ISOPROPYL[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-2-YL)PROPANAMIDE

N~1~-(7-HYDROXY-5-ISOPROPYL[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-2-YL)PROPANAMIDE

Cat. No.: B5345976
M. Wt: 249.27 g/mol
InChI Key: YTHKMDCICCQKCM-UHFFFAOYSA-N
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Description

N~1~-(7-Hydroxy-5-isopropyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)propanamide is a chemical compound with a unique structure that offers potential for studying various biological processes and developing novel therapeutic interventions. This compound belongs to the class of triazolopyrimidines, which are known for their diverse biological activities.

Properties

IUPAC Name

N-(7-oxo-5-propan-2-yl-1H-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N5O2/c1-4-8(17)13-10-14-11-12-7(6(2)3)5-9(18)16(11)15-10/h5-6H,4H2,1-3H3,(H2,12,13,14,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTHKMDCICCQKCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1=NC2=NC(=CC(=O)N2N1)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(7-Hydroxy-5-isopropyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)propanamide can be achieved through a multi-step process involving the formation of the triazolopyrimidine core followed by functional group modifications. One common method involves the cyclization of appropriate precursors under controlled conditions to form the triazolopyrimidine ring

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

N~1~-(7-Hydroxy-5-isopropyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)propanamide undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form alcohols or amines.

    Substitution: The triazolopyrimidine ring can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield ketones, while reduction can produce alcohols .

Scientific Research Applications

N~1~-(7-Hydroxy-5-isopropyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)propanamide has diverse applications in scientific research:

    Chemistry: Used as a reactant in the synthesis of complex organic molecules and as a catalyst in various chemical reactions.

    Biology: Studied for its potential role in modulating biological pathways and as a probe for investigating cellular processes.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials and as an additive in various industrial processes.

Mechanism of Action

The mechanism of action of N1-(7-Hydroxy-5-isopropyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)propanamide involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity and influencing cellular processes. This interaction can lead to various biological effects, including inhibition of enzyme activity and alteration of signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

    7-Hydroxy-5-methyl[1,2,4]triazolo[1,5-a]pyrimidine: Similar structure but with a methyl group instead of an isopropyl group.

    5-Methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-ol: Another similar compound with a different functional group arrangement.

Uniqueness

N~1~-(7-Hydroxy-5-isopropyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)propanamide is unique due to its specific functional groups and their arrangement, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

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